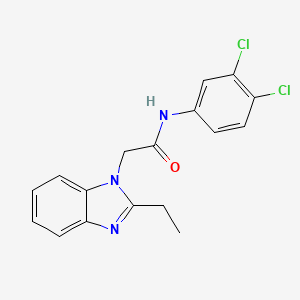
2-(2-chlorophenyl)sulfanyl-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)sulfanyl-N,N-dimethylacetamide, also known as Dacarbazine, is a synthetic antineoplastic agent used in the treatment of various types of cancer. It is a prodrug that is metabolized in the liver to its active form, which then interferes with the DNA replication process in cancer cells, leading to their death. In
Mécanisme D'action
2-(2-chlorophenyl)sulfanyl-N,N-dimethylacetamide is a prodrug that is metabolized in the liver to its active form, which then interferes with the DNA replication process in cancer cells. It does this by forming methylated adducts with DNA, which leads to the activation of the mismatch repair system and subsequent cell death. This compound also induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of glutathione, which is an important antioxidant in cells. It also increases the levels of reactive oxygen species, which can lead to oxidative stress and cell death. In addition, this compound has been shown to decrease the levels of NADPH, which is an important cofactor in the synthesis of glutathione and other important cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chlorophenyl)sulfanyl-N,N-dimethylacetamide has several advantages for use in lab experiments. It is a well-established chemotherapy drug that has been extensively studied for its anti-cancer properties. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, there are also some limitations to its use. This compound can be toxic to normal cells, which can limit its use in certain experiments. In addition, it has a short half-life, which can make it difficult to maintain consistent levels in experiments.
Orientations Futures
There are several future directions for the study of 2-(2-chlorophenyl)sulfanyl-N,N-dimethylacetamide. One area of research is the development of new formulations of the drug that can increase its efficacy and reduce its toxicity. Another area of research is the study of the drug's effects on cancer stem cells, which could lead to the development of new treatments for cancer. Finally, the study of the drug's mechanism of action could lead to the development of new drugs that target the same pathways.
Méthodes De Synthèse
2-(2-chlorophenyl)sulfanyl-N,N-dimethylacetamide is synthesized by reacting 2-chloroethylamine hydrochloride with 2-(2-chlorophenyl)thioacetamide in the presence of sodium carbonate in water. The resulting product is then treated with N,N-dimethylacetamide dimethyl acetal in the presence of sodium methoxide to form this compound.
Applications De Recherche Scientifique
2-(2-chlorophenyl)sulfanyl-N,N-dimethylacetamide has been extensively studied for its anti-cancer properties. It has been used in the treatment of melanoma, Hodgkin's disease, and sarcomas. In addition, it has been used in combination with other chemotherapy drugs to enhance their efficacy. This compound has also been studied for its ability to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and metastasis.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-12(2)10(13)7-14-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSZSIXFRHETNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(4-Bromo-2-methylanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B7504492.png)
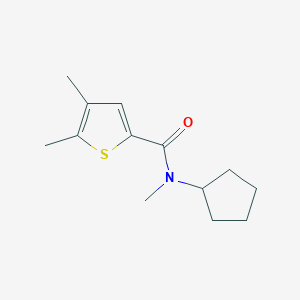
![2-[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B7504505.png)
![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B7504513.png)
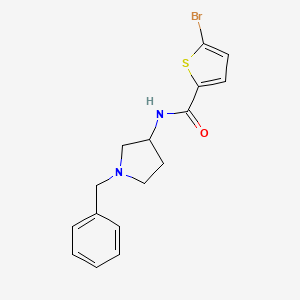
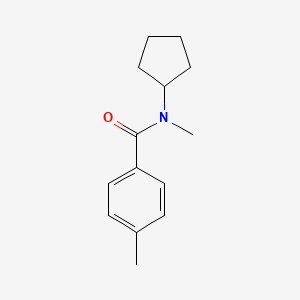

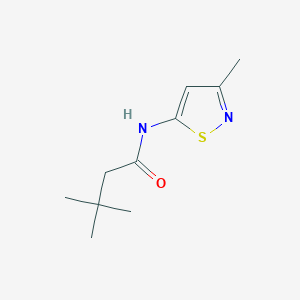
![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7504535.png)
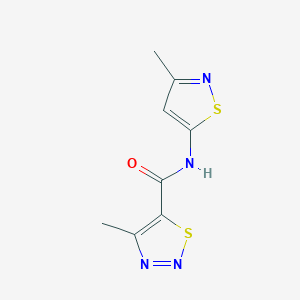
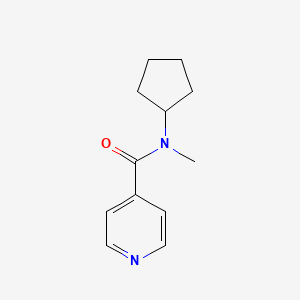
![N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7504548.png)
![5,6-Dimethyl-2-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]sulfanyl-3-propan-2-ylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7504551.png)
